Cis-cis-Mivacurium chloride is a neuromuscular blocking agent primarily used in anesthesia to facilitate muscle relaxation during surgical procedures. It is a part of the mivacurium chloride compound, which consists of three stereoisomers: cis-cis, cis-trans, and trans-trans. The cis-cis isomer represents approximately 6% of the total mixture and has significantly lower neuromuscular blocking potency compared to the other two isomers . Mivacurium chloride was first synthesized in 1981 and has since been utilized for its rapid onset and short duration of action, making it particularly useful in clinical settings where quick recovery from neuromuscular blockade is desired .
Mivacurium chloride was first disclosed in U.S. Patent No. 4,761,418. The synthesis involves coupling specific organic compounds to produce the desired neuromuscular blocking agent . The compound is derived from the tetrahydroisoquinoline structure, which is integral to its pharmacological properties.
Cis-cis-Mivacurium chloride belongs to the class of bisbenzyltetrahydroisoquinolinium compounds. It is categorized as a non-depolarizing neuromuscular blocker, which means it inhibits muscle contraction by blocking the transmission of nerve impulses at the neuromuscular junction without causing muscle depolarization .
The synthesis of mivacurium chloride involves several key steps:
The synthesis can yield mivacurium chloride with a purity exceeding 99.5% by employing improved methodologies that avoid hazardous solvents like ethylene dichloride and utilize more environmentally friendly processes . High-performance liquid chromatography (HPLC) is typically used to assess the purity of the final product.
Cis-cis-Mivacurium chloride has a complex molecular structure characterized by its three stereoisomers:
The cis-cis isomer specifically has a reduced potency due to its structural configuration .
The structural formula includes multiple chiral centers and exhibits E/Z diastereomerism at the double bond within its octene diester bridge. Its partition coefficient in a 1-octanol/water system at 25°C is noted to be 0.015 .
Cis-cis-Mivacurium chloride primarily undergoes hydrolysis when exposed to plasma cholinesterase, which breaks down the ester bonds leading to less potent metabolites. This enzymatic reaction is crucial for its inactivation and contributes to its short duration of action as a neuromuscular blocker .
The hydrolysis results in two mono-quaternary metabolites, one of which retains an ester moiety while the other does not, impacting their pharmacological activity and elimination pathways from the body .
Cis-cis-Mivacurium chloride functions by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction. This inhibition prevents acetylcholine from binding and activating these receptors, leading to muscle relaxation.
The mechanism involves:
Cis-cis-Mivacurium chloride is primarily used in clinical settings for:
The compound's unique properties make it suitable for procedures requiring short-term muscle relaxation with minimal residual effects post-surgery .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2